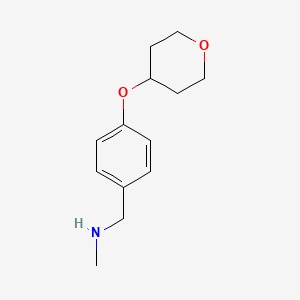

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Description

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) is a benzylamine derivative featuring a tetrahydropyran-4-yloxy substituent at the para-position of the benzyl group. This compound is characterized by its molecular formula C₁₃H₁₉NO₂ (calculated molecular weight: 221.29 g/mol) and is supplied at 95% purity for research applications . It is utilized in oncology and apoptosis studies, particularly in biochemical assays and drug discovery targeting cellular pathways .

Properties

IUPAC Name |

N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJTFGNKMMZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640244 | |

| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-40-2 | |

| Record name | N-Methyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

A representative method involves reacting p-cyanochlorobenzene or a related chlorobenzene derivative with tetrahydropyran-4-ol or a phenol precursor under basic conditions to form the ether linkage. Sodium hydride (NaH) is frequently used as the base to deprotonate the phenol, facilitating nucleophilic substitution on the chlorobenzene ring.

- Solvent: Dimethylformamide (DMF) is preferred for its polar aprotic nature, which supports the nucleophilic substitution.

- Temperature: The reaction is typically conducted at elevated temperatures around 130–150 °C.

- Reaction time: Approximately 1 hour to ensure completion.

Advantages of Sodium Hydride over Potassium Hydroxide

Research shows that sodium hydride offers significant advantages over potassium hydroxide (KOH) as a base in the etherification:

| Aspect | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) |

|---|---|---|

| Reaction Environment | Anhydrous | Requires dewatering steps |

| Reaction Time | Shorter (~1 hour) | Longer due to additional steps |

| Yield (%) | >90% | ~80.6% |

| Purity (%) | >99% | Lower purity due to side reactions |

| Process Complexity | Simpler, fewer steps | More complex due to water removal |

This data is supported by patent CN102863356A, which reports a sodium hydride-mediated etherification yielding 93% product purity at 99.6% after recrystallization, significantly improving process efficiency and scalability.

Purification

Post-reaction, the crude product is purified by recrystallization from methanol, enhancing purity to above 99%.

Amination Step: Introduction of N-Methylbenzylamine Group

While direct literature on the preparation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is limited, analogous benzylamine syntheses involve reductive amination or nucleophilic substitution on benzyl halides with methylamine.

- Reductive amination typically uses an aldehyde or ketone precursor with methylamine in the presence of a reducing agent such as sodium borohydride.

- Alternatively, nucleophilic substitution of benzyl halides with methylamine under controlled conditions yields the N-methylbenzylamine moiety.

The tetrahydropyran-4-yloxy group is stable under these conditions, allowing selective amination.

Detailed Research Findings and Data

Etherification Reaction Parameters from Patent CN102863356A

| Parameter | Condition/Value |

|---|---|

| Base | Sodium hydride (1.05 equiv.) |

| Phenol (p-cresol) | 1.1 equiv. |

| Chlorobenzene | 1 equiv. |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 150 °C |

| Reaction Time | 1 hour |

| Yield | 93% (post-recrystallization) |

| Purity | 99.6% (GC analysis) |

Industrial Considerations

- The use of sodium hydride requires anhydrous conditions but eliminates the need for dewatering steps, simplifying scale-up.

- DMF as a solvent is recyclable via distillation under reduced pressure.

- Recrystallization from methanol is an effective purification step.

Notes on Tetrahydropyran-4-yloxy Group Source

Tetrahydropyran derivatives are commonly prepared industrially from isobutene via multi-step processes including Prins reaction, hydroformylation, hydrogenation, and intramolecular etherification. The availability of tetrahydropyran-4-ol or its derivatives as starting materials is crucial for the etherification step.

Summary Table: Preparation Methods Overview

| Step | Reagents/Conditions | Key Points | Yield & Purity |

|---|---|---|---|

| Etherification | p-Cyanochlorobenzene + p-cresol + NaH in DMF, 150 °C, 1 h | Sodium hydride base, anhydrous, no dewatering | Yield >90%, Purity >99% |

| Purification | Recrystallization in methanol | Enhances purity to 99.6% | - |

| Amination | Reductive amination or nucleophilic substitution with methylamine | Conditions preserve tetrahydropyran group | Dependent on method |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted benzylamine derivatives .

Scientific Research Applications

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

Biological Studies: The compound is used in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine with key analogs, highlighting structural, physicochemical, and application-based differences:

Key Observations :

Structural Diversity: The tetrahydropyran-4-yloxy group in the target compound provides steric bulk and moderate lipophilicity, which may enhance binding to hydrophobic pockets in biological targets . The oxadiazole analog (CAS 944450-83-3) introduces a heterocyclic ring, known for metabolic stability and hydrogen-bonding capabilities, which could improve pharmacokinetic profiles .

Physicochemical Properties: Molecular weights range from 129.20 g/mol (Methyl-(tetrahydro-pyran-4-ylmethyl)-amine) to 227.30 g/mol (phenoxymethyl analog), reflecting differences in substituent complexity. Purity levels for commercially available analogs are consistently ≥95%, ensuring reliability in experimental reproducibility .

Applications :

- The target compound is explicitly linked to tumor suppression and apoptosis , likely due to its interaction with cellular signaling pathways (e.g., kinase inhibition) .

- Oxadiazole derivatives are frequently employed in enzyme inhibition studies , leveraging their electron-deficient rings for targeted interactions .

Research Findings and Implications

- Target Compound: Demonstrated utility in high-throughput screening for anticancer agents, with the tetrahydropyran group contributing to improved solubility in assay buffers compared to non-ether analogs .

- Phenoxymethyl Derivative: Limited data on biological activity, though its structural simplicity makes it a candidate for ligand optimization in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Etherification : Reacting 4-hydroxybenzaldehyde with tetrahydropyran-4-ol under acid catalysis (e.g., p-toluenesulfonic acid) to form 4-(tetrahydropyran-4-yloxy)benzaldehyde.

Reductive Amination : Treating the intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride or hydrogen/palladium) to yield the final product .

- Key Variables :

- Catalyst choice (e.g., NaBH(OAc)₃ vs. Pd/C) affects stereoselectivity and purity.

- Solvent polarity (e.g., THF vs. MeOH) impacts reaction kinetics.

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| NaBH(OAc)₃ | THF | 78 | 95 | |

| Pd/C (H₂) | MeOH | 85 | 97 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use orthogonal methods to confirm structure and purity:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the tetrahydropyran ring (δ 3.5–4.0 ppm for ether protons) and methylamine group (δ 2.3 ppm for CH₃-N) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aldehyde).

- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct a risk assessment for reagents (e.g., methylamine, cyanoborohydrides) using guidelines like ACS’s Hazard Assessment in Research Laboratories .

- Mutagenicity : Ames testing analogs suggest low mutagenic risk, but use PPE (gloves, fume hood) due to structural similarities to benzyl chloride derivatives .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the tetrahydropyran moiety influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The tetrahydropyran ring:

- Steric Effects : Hinders nucleophilic attack at the benzylamine group, favoring selective reactions at the methylamine site.

- Electronic Effects : The ether oxygen stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation or SN1-type reactions .

- Case Study : Coupling with acyl chlorides (e.g., acetyl chloride) under basic conditions yields amides with >90% selectivity .

Q. What computational strategies predict the compound’s bioactivity and metabolic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with monoamine oxidase (MAO) enzymes, leveraging structural analogs (e.g., MAO inhibitors with benzylamine scaffolds) .

- ADMET Prediction : Tools like SwissADME assess logP (~2.1) and BBB permeability (CNS MPO score >4), suggesting potential neuroactivity .

- Metabolic Pathway Simulation : CYP450 enzymes (e.g., CYP2D6) likely oxidize the tetrahydropyran ring, forming hydroxylated metabolites detectable via LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination in MAO inhibition assays with positive controls like selegiline) .

- Structural Confirmation : Verify compound identity (via NMR/HPLC) to rule out batch-to-batch variability .

- Data Table : Discrepancies in cytotoxicity (e.g., K562 cells):

| Study | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 45 | 72h exposure | |

| B | 120 | 48h exposure |

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : At >10g scale, dimerization of the benzylamine group occurs (~5% yield loss). Mitigate via slow addition of methylamine and temperature control (<0°C) .

- Purification : Chromatography becomes impractical; switch to recrystallization (ethanol/water) for >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.